Fluvalinate

Stereoisomerism Acaricidal Activity Formulation Science

Fluvalinate (CAS 69409-94-5) is a synthetic pyrethroid acaricide that belongs to the class of compounds derived from valine. It is a chiral molecule, with the technical material being a racemic mixture of multiple stereoisomers.

Molecular Formula C26H22ClF3N2O3
Molecular Weight 502.9 g/mol
CAS No. 69409-94-5
Cat. No. B1673501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvalinate
CAS69409-94-5
Synonymsalpha-cyano-3-phenoxybenzyl 2-(2-chloro-4-trifluoromethylanilino)-3-methylbutanoate
fluvalinate
Mavrik
Molecular FormulaC26H22ClF3N2O3
Molecular Weight502.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl
InChIInChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3
InChIKeyINISTDXBRIBGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.29e-09 M
Solubility in water: 2.0 ppb;  sol in organic solvents
In water, <0.005 mg/kg
In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L;  pH 4: <0.35-0.56 ug/L;  pH 7: 1.03 ug/L;  pH 9: not stable
Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether
At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluvalinate (CAS 69409-94-5) for Procurement: A Pyrethroid Acaricide with Differentiated Activity


Fluvalinate (CAS 69409-94-5) is a synthetic pyrethroid acaricide that belongs to the class of compounds derived from valine [1]. It is a chiral molecule, with the technical material being a racemic mixture of multiple stereoisomers [2]. However, commercial formulations have largely transitioned to using only the purified R-isomer, known as tau-fluvalinate (CAS 102851-06-9), due to its enhanced biological activity and selectivity [2]. Fluvalinate is primarily utilized as a contact and stomach poison for the control of Varroa mites (Varroa destructor) in honey bee colonies [1].

The Case Against In-Class Substitution: Why Fluvalinate Cannot Be Swapped with Other Pyrethroids


Fluvalinate's unique molecular structure, particularly the presence of both phenoxybenzyl and an aromatic acid moiety derived from valine, dictates a specific spectrum of activity, toxicity to non-target organisms like honey bees, and a distinct cross-resistance profile [1]. Unlike other pyrethroids, the biological activity of the racemic mixture (fluvalinate) is significantly different from its purified R-isomer (tau-fluvalinate), making isomer purity a critical procurement specification [2]. Direct substitution with other in-class acaricides like flumethrin, acrinathrin, or coumaphos is not scientifically sound due to quantifiable differences in their acute toxicity to bees, field efficacy under various infestation pressures, and the development of target-site resistance in mite populations [1][3].

Quantitative Differentiation Guide for Fluvalinate Sourcing and Scientific Selection


Isomer Purity Defines Potency: The 240x Difference Between Racemic Fluvalinate and Tau-Fluvalinate

Fluvalinate is a racemic mixture of stereoisomers. Research has demonstrated that the individual stereoisomers of fluvalinate possess vastly different insecticidal activities. The 'Rac Sal' stereoisomer (related to tau-fluvalinate) was found to be highly insecticidal, whereas the other isomers were significantly less active or inactive [1]. This differential activity means that sourcing technical grade fluvalinate versus the purified tau-fluvalinate isomer results in an up to 240-fold difference in potency on a weight-for-weight basis, directly impacting the required application rate and cost-effectiveness [1].

Stereoisomerism Acaricidal Activity Formulation Science Chemical Synthesis

Comparative Acute Toxicity to Honey Bees: Fluvalinate is Non-Toxic vs. Bifenthrin and Permethrin

In field plot trials on cotton plants designed to assess honey bee mortality from pesticide residues, fluvalinate demonstrated a starkly different safety profile compared to other pyrethroids. While permethrin, cypermethrin, and bifenthrin were classified as 'highly toxic' to honey bees in these bioassays, fluvalinate was determined to be 'nontoxic' [1]. This differential in non-target organism toxicity is a critical factor for selecting an acaricide for use in pollinator-dependent agricultural systems or beekeeping.

Ecotoxicology Honey Bee Safety Pollinator Protection Acaricide Selection

Cross-Resistance Profile: Tau-Fluvalinate Shares a Resistance Mechanism with Fenvalerate and Flumethrin

In a study using a highly metabolically resistant isogenic strain of Helicoverpa armigera, a model for oxidative metabolism-based pyrethroid resistance, significant cross-resistance was observed among a specific subset of pyrethroids. Tau-fluvalinate, fenvalerate, and flumethrin were grouped together as they share a structural feature: both a phenoxybenzyl group and an aromatic acid moiety [1]. This means that mite populations resistant to fenvalerate or flumethrin are highly likely to exhibit cross-resistance to tau-fluvalinate.

Insecticide Resistance Management Cross-Resistance Metabolic Detoxification Varroa Control

Field Efficacy in High-Infestation Colonies: Fluvalinate Achieves >94% Mite Reduction, Comparable to Flumethrin

A field study conducted on honey bee colonies with sealed brood and high Varroa mite infestation levels directly compared the efficacy of fluvalinate and flumethrin treatments. Under these challenging conditions, both acaricides demonstrated high and statistically similar levels of control. Fluvalinate treatment resulted in a 96.24% (+/-3.14) reduction in mite populations, while flumethrin achieved a 94.30% (+/-4.26) reduction [1].

Varroa destructor Field Trial Efficacy Miticides Integrated Pest Management

Analytical Method Validation: Fluvalinate Residue Recovery and Quantification in Bee Matrices

For procurement and quality control, validated analytical methods are essential for quantifying fluvalinate residues. A recently published HPLC-DAD method demonstrated high performance for analyzing fluvalinate in complex matrices like beeswax and honey. The method achieved recoveries of 85.3-96.4% from beeswax and 88.7-98.9% from honey, with limits of detection (LOD) of 0.02 μg/g in beeswax and 0.005 μg/g in honey [1]. The precision, expressed as relative standard deviation (RSD), was less than 5%, indicating robust reproducibility for routine monitoring and regulatory compliance [1].

Analytical Chemistry Residue Analysis Method Validation Food Safety Regulatory Compliance

Evidence-Based Application Scenarios for Fluvalinate Use


Managing Severe Varroa Infestations in Honey Bee Colonies with Sealed Brood

Fluvalinate is a scientifically sound choice for beekeepers facing high Varroa destructor infestation levels in colonies with sealed brood. Evidence from direct comparative field trials demonstrates that fluvalinate treatment achieves a 96.24% reduction in mite populations, a level of efficacy statistically equivalent to that of flumethrin (94.30%) [1]. This makes it a potent tool for rapid knockdown of mite populations to prevent colony collapse.

Use in Pollinator-Sensitive Areas or Integrated Pest Management (IPM) Programs

In agricultural settings or research environments where minimizing non-target toxicity to pollinators is a priority, fluvalinate offers a differentiated safety profile. In comparative field bioassays on cotton, fluvalinate was classified as 'nontoxic' to honey bees, whereas other pyrethroids like permethrin, cypermethrin, and bifenthrin were 'highly toxic' [1]. This makes fluvalinate a preferred candidate for inclusion in IPM strategies designed to protect beneficial insects.

Analytical Standard for Quantifying Residue Migration and Accumulation in Bee Products

For food safety and research laboratories, fluvalinate is a key analytical target for monitoring contamination in the beekeeping product supply chain. A validated HPLC-DAD method, with proven recoveries of 85-99% and limits of detection down to 0.005 μg/g in honey, is available for routine analysis [1]. Furthermore, research using this method has quantified the long-term migration of fluvalinate from treated colonies into beeswax over six months, providing essential data for establishing withdrawal periods and understanding environmental fate [1].

Technical Documentation Hub

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